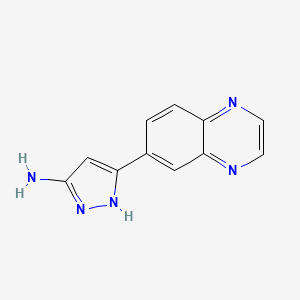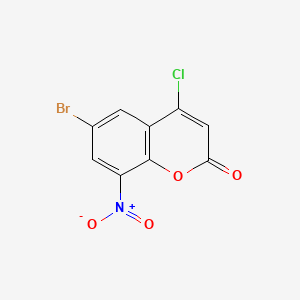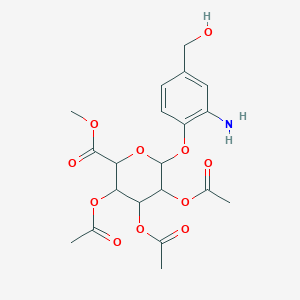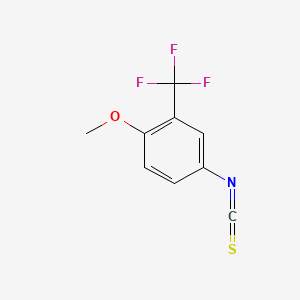
5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine and trifluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with a brominated imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluorophenyl group enhances its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- 4,7-Dibromo-5,6-difluorobenzothiadiazole
- 3,6-Dibromo-4,5-difluoro-1,2-phenylenediamine
Uniqueness
5-Bromo-4-(2,3,4-trifluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and trifluorophenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H4BrF3N2O |
|---|---|
Molekulargewicht |
305.05 g/mol |
IUPAC-Name |
5-bromo-4-(2,3,4-trifluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3N2O/c11-10-9(15-6(3-17)16-10)4-1-2-5(12)8(14)7(4)13/h1-3H,(H,15,16) |
InChI-Schlüssel |
FBXDWLWVDCSFLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=C(NC(=N2)C=O)Br)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)




![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


